![molecular formula C29H23ClFN3O2S2 B2487206 3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 670268-59-4](/img/structure/B2487206.png)
3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Its structure features:
- 3-Allyl group: Enhances lipophilicity and may influence binding pocket interactions.
- 5-(4-Chlorophenyl): A halogenated aryl group contributing to steric bulk and electronic effects.
- 2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio): A sulfur-linked substituent containing a fluorinated pyrrole moiety, likely improving metabolic stability and target specificity.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23ClFN3O2S2/c1-4-13-33-28(36)26-22(19-9-11-20(30)12-10-19)15-37-27(26)32-29(33)38-16-25(35)21-14-17(2)34(18(21)3)24-8-6-5-7-23(24)31/h4-12,14-15H,1,13,16H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDLZWVLFMVMGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)Cl)C(=O)N3CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23ClFN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one belongs to a class of thieno[2,3-d]pyrimidine derivatives that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound is characterized by a complex structure incorporating a thieno[2,3-d]pyrimidine core, which is known for its diverse biological properties. The synthesis of such compounds typically involves multi-step reactions that yield derivatives with varied substituents, enhancing their pharmacological profiles.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, a study demonstrated that various synthesized thieno[2,3-d]pyrimidin-4(3H)-one compounds exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), PC-9 (lung cancer), and PC-3 (prostate cancer). The compound 19 from this study showed broad-spectrum activity against these cell lines with notable IC50 values indicating effective growth inhibition ( ).
The specific compound under discussion has not been individually tested in most literature; however, its structural similarities to other effective compounds suggest potential efficacy. For example, compounds with similar thieno[2,3-d]pyrimidine scaffolds have been reported to inhibit cell proliferation and induce apoptosis in various cancer models ( ).
Antimicrobial Activity
In addition to anticancer properties, thieno[2,3-d]pyrimidine derivatives have shown promising antimicrobial activity. A series of newly synthesized derivatives were tested against various bacterial strains including Staphylococcus aureus , Escherichia coli , and Bacillus subtilis , as well as fungal strains like Candida albicans . The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities, suggesting that the compound may also possess similar properties ( ).
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Studies have indicated that modifications at specific positions on the pyrimidine ring can enhance potency. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly affect the compound's efficacy against cancer cells ( ).
Case Studies and Research Findings
Table 1 summarizes key findings from various studies regarding the biological activities of thieno[2,3-d]pyrimidine derivatives:
Applications De Recherche Scientifique
Medicinal Chemistry
Antiviral Activity
Recent studies have indicated that compounds similar to this thieno[2,3-d]pyrimidinone structure exhibit significant antiviral properties. For instance, derivatives of thieno[2,3-d]pyrimidine have shown promising activity against various viral infections, including HIV and hepatitis viruses. The structural features of the compound, particularly the thieno and pyrimidine moieties, contribute to its ability to inhibit viral replication pathways effectively .
Cancer Therapeutics
The pyrrolidine and pyrimidine components of the compound are also associated with anticancer activity. Research has demonstrated that compounds containing these structures can induce apoptosis in cancer cells and inhibit tumor growth. The specific substitution patterns on the aromatic rings can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that modifications to the allyl group or the chlorophenyl moiety can significantly impact biological activity. For example, variations in substituents on the pyrrolidine ring have been linked to enhanced potency against specific targets such as kinases involved in cancer progression .
Synthesis and Derivatives
The synthesis of this compound involves multiple steps, including the formation of thieno[2,3-d]pyrimidinones through cyclization reactions. Efficient synthetic routes have been developed that allow for the production of various derivatives with tailored biological activities. These derivatives are being explored for their potential as lead compounds in drug development .
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal evaluated a series of thienopyrimidine derivatives for their antiviral activity against HIV-1. One derivative closely related to our compound exhibited an IC50 value significantly lower than standard antiviral drugs, indicating superior efficacy .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of thieno[2,3-d]pyrimidine derivatives. The study reported that a specific derivative showed a marked decrease in cell viability in breast cancer cell lines while sparing non-cancerous cells, suggesting a favorable therapeutic index for further development .
Data Table: Summary of Key Findings
Analyse Des Réactions Chimiques
Functional Group Reactivity Analysis
The compound contains distinct functional groups that govern its chemical behavior:
Functional Group | Potential Reactions | Reagents/Conditions |
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Thieno[2,3-d]pyrimidin-4(3H)-one | Nucleophilic substitution at C2/C4, oxidation of sulfur, ring-opening under acidic/basic conditions | HNO₃, H₂O₂, H₂SO₄, or NaOH |
Allyl group (C₃H₅) | Electrophilic addition (e.g., bromination), oxidation to epoxide, or polymerization | Br₂ (in CCl₄), mCPBA, radical initiators |
Thioether (S–CH₂) | Oxidation to sulfoxide/sulfone, nucleophilic displacement via cleavage | H₂O₂, NaIO₄, or strong bases (e.g., NaH) |
Aryl chlorides (C₆H₄Cl) | Electrophilic substitution (e.g., nitration, halogenation), Ullmann coupling | HNO₃/H₂SO₄, Cl₂/FeCl₃, Cu catalysts |
Ketone (C=O) | Reduction to alcohol, condensation with amines/hydrazines | NaBH₄, NH₂NH₂, or RNH₂ |
Pyrrole ring | Electrophilic substitution (e.g., sulfonation), coordination with metal ions | SO₃, Fe³⁺, or Pd catalysts |
Oxidation of Thioether
The thioether linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives. For example:
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Sulfoxide formation : Reaction with H₂O₂ at 0–25°C yields mono-oxidized product.
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Sulfone formation : Prolonged exposure to H₂O₂ or NaIO₄ converts thioether to sulfone .
Nucleophilic Substitution at Thienopyrimidinone Core
The C2 position of the thieno[2,3-d]pyrimidinone core may undergo substitution with nucleophiles (e.g., amines, alkoxides):
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Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing groups.
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Example : Reaction with piperazine in DMF at 80°C replaces the thioether group with a piperazine moiety .
Allyl Group Functionalization
The allyl group participates in electrophilic addition and cycloaddition reactions:
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Bromination : Adds Br₂ across the double bond, forming 1,2-dibromo derivative.
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Epoxidation : Reaction with mCPBA yields an epoxide, useful for further ring-opening reactions .
Reactivity with Acid/Base
Condition | Effect on Compound |
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Acidic | Protonation of pyrimidinone N-atom; possible cleavage of thioether or allyl groups. |
Basic | Deprotonation of acidic H (e.g., α to ketone); hydrolysis of ester-like linkages. |
Cross-Coupling Reactions
The aryl chloride and fluorophenyl groups enable Pd-catalyzed couplings (e.g., Suzuki-Miyaura):
Reduction of Ketone
The 2-oxoethyl group can be reduced to a secondary alcohol using NaBH₄ or catalytic hydrogenation:
Stability and Degradation Pathways
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Photodegradation : The thienopyrimidinone core may undergo photolytic cleavage under UV light.
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Thermal Decomposition : At >200°C, the compound degrades via retro-Diels-Alder pathways, releasing volatile fragments .
Comparative Reactivity with Analogues
Analogues | Key Structural Differences | Reactivity Contrast |
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Thienopyrimidine A | Lacks allyl and pyrrole groups | Lower electrophilic substitution activity |
Pyrrole B | Simpler pyrrole core without thioether | Enhanced electrophilic substitution at pyrrole |
Chlorophenyl C | No fused pyrimidinone ring | Limited cross-coupling reactivity |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Scaffold Comparison
*Estimated via analogous molecular formulas.
Functional Group Analysis
- Halogenated Aryl Groups: The target’s 4-chlorophenyl (electron-withdrawing) may enhance binding affinity compared to the 2-chlorophenyl in CAS 743452-23-5, which introduces steric hindrance . The 2-fluorophenyl in the pyrrole moiety (target) improves metabolic resistance versus non-fluorinated analogs .
Sulfur-Containing Linkers :
Heterocyclic Moieties :
- The fluorophenyl-pyrrole group (target) may offer superior selectivity in kinase inhibition compared to the methoxyphenyl group in CAS 743452-23-5 .
Q & A
Q. What are the critical steps in synthesizing the compound, and how are reaction conditions optimized?
The synthesis involves multi-step protocols, including:
- Thioether formation : Reacting a thiol-containing intermediate (e.g., 2-mercapto-thienopyrimidinone) with a halogenated pyrrole derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Allylation : Introducing the allyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like NaH .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product .
Q. Key Optimization Parameters :
Parameter | Optimal Range | Impact |
---|---|---|
Temperature | 60–80°C | Avoids decomposition of thioether intermediates |
Solvent | DMF or THF | Enhances solubility of aromatic intermediates |
Reaction Time | 12–24 hrs | Ensures complete substitution for high yields |
Q. Which spectroscopic techniques are essential for structural characterization, and what spectral markers should be prioritized?
- NMR Spectroscopy :
- ¹H NMR : Look for allyl protons (δ 5.1–5.9 ppm, multiplet), thienopyrimidinone aromatic protons (δ 7.2–8.3 ppm), and fluorophenyl signals (δ 7.0–7.5 ppm) .
- ¹³C NMR : Confirm carbonyl groups (δ 170–180 ppm) and quaternary carbons in the fused ring system .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the pyrrole and thienopyrimidine moieties .
- IR Spectroscopy : Identify C=O stretches (1650–1750 cm⁻¹) and S–C bonds (600–700 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory data in spectral analysis (e.g., unexpected coupling in NMR) be resolved?
- 2D NMR Techniques : Use COSY to resolve overlapping proton signals and HSQC/HMBC to correlate ¹H-¹³C couplings, particularly for distinguishing pyrrole and thienopyrimidine ring protons .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values for the proposed structure .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, focusing on bond angles and torsional strain in the allyl and fluorophenyl groups .
Q. What strategies optimize the compound’s biological activity through structural modifications?
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Substituent Effects :
Modification Biological Impact Fluorophenyl → Chlorophenyl Alters lipophilicity and target binding Allyl → Propargyl Enhances metabolic stability via reduced oxidation -
In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs, guiding synthetic priorities .
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In Vitro Assays : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate structural changes with IC₅₀ values .
Q. How does computational modeling predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) to assess stability of hydrogen bonds with the pyrrole and thienopyrimidine cores .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the 4-oxo position) using software like Schrödinger’s Phase .
- ADMET Prediction : Tools like SwissADME evaluate logP (target: 2–4) and CYP450 inhibition risks, informing synthetic prioritization .
Methodological Considerations
Q. How can researchers minimize by-products during the thioether coupling step?
- Stoichiometric Control : Use a 10% excess of the thiol component to drive the reaction to completion .
- Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation of thiol intermediates .
- Real-Time Monitoring : Employ TLC (silica GF₂₅₄, UV detection) to track reaction progress and terminate before side reactions dominate .
Q. What experimental designs validate the compound’s stability under physiological conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via HPLC at 24/48/72 hrs .
- Thermal Analysis : Use DSC/TGA to determine melting points and thermal decomposition profiles, ensuring storage stability .
- Light Exposure Tests : Monitor photodegradation under UV/visible light using LC-MS to identify vulnerable functional groups (e.g., allyl or thioether) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Meta-Analysis : Compile IC₅₀ values from multiple assays (e.g., kinase inhibition vs. cytotoxicity) to identify context-dependent effects .
- Batch Variability Checks : Re-synthesize the compound using identical protocols and retest activity to rule out synthetic artifacts .
- Target Selectivity Profiling : Use kinase panels (e.g., Eurofins DiscoverX) to confirm off-target effects influencing data variability .
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